molecular formula C13H20N2O4S2 B6128116 5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide

Cat. No.: B6128116
M. Wt: 332.4 g/mol
InChI Key: ZENAOPRFVXNQGR-UHFFFAOYSA-N
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Description

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine ring, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include dimethylamine, thiophene-3-sulfonyl chloride, and 2,6-dimethylmorpholine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholine-4-carbonyl)aniline: This compound shares the morpholine ring and carbonyl group but lacks the thiophene and sulfonamide groups.

    5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one: Similar in structure but contains a pyridine ring instead of a thiophene ring.

Uniqueness

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-9-6-15(7-10(2)19-9)13(16)12-5-11(8-20-12)21(17,18)14(3)4/h5,8-10H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENAOPRFVXNQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CS2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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